molecular formula C22H28FN3O3S B2923287 1-(2-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea CAS No. 898426-31-8

1-(2-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea

Cat. No.: B2923287
CAS No.: 898426-31-8
M. Wt: 433.54
InChI Key: JUEXAIHLGHKVGH-UHFFFAOYSA-N
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Description

This compound is a sulfonylurea derivative characterized by a piperidine ring linked to a 4-fluoro-3-methylphenyl sulfonyl group and a urea moiety substituted with a p-tolyl (4-methylphenyl) group. Its molecular formula is inferred as C₂₂H₂₇FN₃O₃S (molecular weight ~439.9 based on analogs like CAS 898415-09-3 ).

Properties

IUPAC Name

1-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-3-(4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O3S/c1-16-6-8-18(9-7-16)25-22(27)24-13-12-19-5-3-4-14-26(19)30(28,29)20-10-11-21(23)17(2)15-20/h6-11,15,19H,3-5,12-14H2,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEXAIHLGHKVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea, with CAS number 898406-90-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies that illustrate its pharmacological properties.

Molecular Structure

The compound's molecular formula is C22H26FN3O4SC_{22}H_{26}FN_{3}O_{4}S with a molecular weight of 447.5 g/mol. The structure features a piperidine ring, a sulfonyl group, and an aromatic urea moiety, which contribute to its biological interactions.

Physical Properties

PropertyValue
Molecular Weight447.5 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

The compound is hypothesized to interact with various biological targets, including enzymes and receptors involved in signaling pathways. Its sulfonyl group may enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on polysubstituted pyrroles demonstrate their ability to inhibit P-glycoprotein (P-gp), a key player in multidrug resistance in cancer cells. The inhibition of P-gp leads to increased intracellular drug accumulation and enhanced efficacy of chemotherapeutics like ciprofloxacin .

Case Studies

  • Inhibition of P-glycoprotein : A study demonstrated that derivatives of similar structures could inhibit P-gp in human adenocarcinoma cells, leading to increased drug retention and effectiveness against resistant cancer types .
  • Antimicrobial Activity : Other related compounds have shown promising results against various pathogens, indicating potential applications in treating infections alongside cancer therapies .

Pharmacological Studies

Pharmacological assessments reveal that the compound may exhibit activity against specific targets within cancer cells. The binding affinity and inhibition constants (IC50) are critical for determining its effectiveness as a therapeutic agent. For example, similar compounds have shown IC50 values in the low micromolar range against various kinases implicated in cancer progression .

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Piperidine Intermediate : Utilizing 4-fluoro-3-methylbenzenesulfonyl chloride and piperidine.
  • Coupling Reactions : Coupling the piperidine intermediate with p-tolyl urea under conditions that promote amide bond formation.

Research Applications

Due to its unique structure:

  • Medicinal Chemistry : It serves as a potential candidate for drug development targeting specific molecular pathways.
  • Biological Studies : It can be employed to probe biological interactions and elucidate mechanisms underlying drug resistance.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues
Glimepiride
  • Structure : 1-[[p-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]phenyl]sulfonyl]-3-(trans-4-methylcyclohexyl)urea .
  • Key Differences :
    • Heterocyclic Core : Glimepiride has a pyrrolidine ring with a carboxamido substituent, whereas the target compound uses a piperidine ring.
    • Urea Substituent : Glimepiride’s trans-4-methylcyclohexyl group is bulkier and more lipophilic than the target’s p-tolyl group.
  • Pharmacokinetics :
    • Glimepiride is metabolized via oxidation of the pyrrolidine side chain and acetylation . The target compound’s piperidine-ethyl linker may undergo similar oxidative metabolism but with different kinetics due to structural rigidity.
    • Glimepiride’s longer duration of action and lower dose requirements are attributed to its optimized binding to sulfonylurea receptors (SUR1) . The target compound’s piperidine and p-tolyl groups may alter receptor affinity or selectivity.
1-(4-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea (CAS 898415-09-3)
  • Structure : Nearly identical to the target compound but substitutes the p-tolyl group with a 4-chlorophenyl .
  • Key Differences :
    • Substituent Effects : The chloro group increases electronegativity and lipophilicity compared to the methyl group in the target compound. This could enhance membrane permeability but reduce solubility.
    • Molecular Weight : Both compounds share the same molecular weight (439.9), but differences in substituent polarity may influence bioavailability.
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea
  • Structure : Features a urea linked to a 4-methoxyphenyl group and a pyrrole-2-carbonyl moiety .
  • Key Differences: Sulfonyl vs. Methoxy Group: The 4-methoxy substituent enhances solubility compared to the target compound’s methyl group but may reduce metabolic stability due to demethylation pathways.
2.2 Physicochemical and Pharmacological Properties
Compound Molecular Weight Urea Substituent Sulfonyl Group Key Features Hypothesized Activity
Target Compound ~439.9 p-tolyl 4-Fluoro-3-methylphenyl Piperidine, ethyl linker Antidiabetic (SUR1 modulation)
Glimepiride 490.62 trans-4-methylcyclohexyl Pyrrolidine carboxamido Pyrrolidine, carboxamido Antidiabetic (SUR1 agonist)
CAS 898415-09-3 439.9 4-chlorophenyl 4-fluorophenyl Piperidine, ethyl linker Antidiabetic or kinase inhibitor
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-... N/A 4-methoxyphenyl None Pyrrole-2-carbonyl Kinase inhibition or enzyme modulation
Solubility and Lipophilicity :
  • The target compound’s p-tolyl group confers moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Metabolism :
  • Target Compound : Likely metabolized via hepatic CYP450-mediated oxidation of the piperidine ring or ethyl linker, with possible glucuronidation of the urea moiety.
  • Glimepiride: Oxidized at the pyrrolidine side chain (major pathway) and acetylated (minor pathway) .
2.3 Therapeutic Potential and Challenges
  • However, the piperidine ring may reduce off-target effects compared to pyrrolidine-based drugs .
  • Selectivity : The 4-fluoro-3-methylphenyl sulfonyl group could enhance selectivity for pancreatic β-cell SUR1 over cardiovascular SUR2B receptors, a common issue with older sulfonylureas .
  • Synthetic Challenges : The ethyl-piperidine linker may introduce steric hindrance, complicating synthesis. highlights methodologies for piperidine-boronic ester couplings, which could be adapted for scalable production .

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